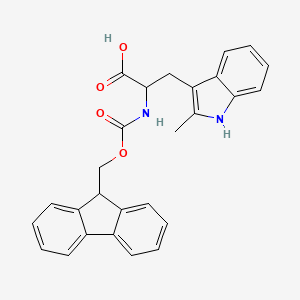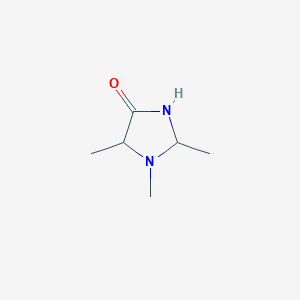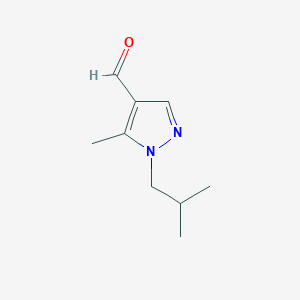
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate is an organic compound with the molecular formula C15H13BrFNO4S and a molecular weight of 402.24 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzoate ester core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Analyse Des Réactions Chimiques
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: This compound has a similar bromine-containing benzoate structure but lacks the sulfonamide and fluorine groups.
Methyl 2-fluorobenzoate: This compound contains a fluorine atom on the benzoate ring but lacks the bromine and sulfonamide groups.
The presence of both bromine and fluorine atoms, along with the sulfonamide group, makes this compound unique in its chemical and biological properties .
Propriétés
Formule moléculaire |
C15H13BrFNO4S |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
methyl 2-bromo-5-fluoro-3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H13BrFNO4S/c1-9-3-5-11(6-4-9)23(20,21)18-13-8-10(17)7-12(14(13)16)15(19)22-2/h3-8,18H,1-2H3 |
Clé InChI |
FHXADTQVITXUCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2Br)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)

![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
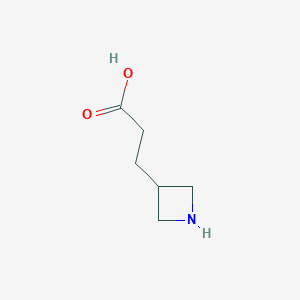
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
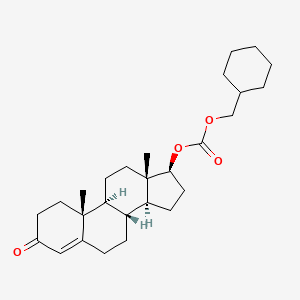
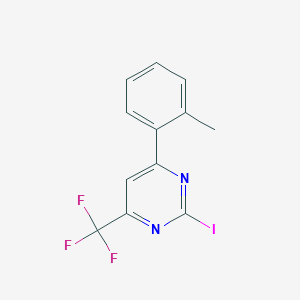
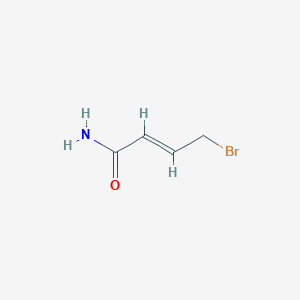
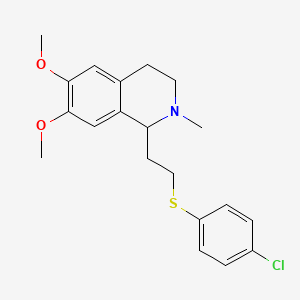
![methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12819652.png)
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)
